molecular formula C10H18O2 B14480385 3,6-Diethyl-3-methyloxan-2-one CAS No. 64971-86-4

3,6-Diethyl-3-methyloxan-2-one

Cat. No.: B14480385
CAS No.: 64971-86-4
M. Wt: 170.25 g/mol
InChI Key: HTWPALQUZSHECM-UHFFFAOYSA-N
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Description

3,6-Diethyl-3-methyloxan-2-one is a six-membered cyclic ketone (oxan-2-one) with ethyl and methyl substituents at positions 3 and 5. This compound belongs to the class of lactones/ketones, characterized by a carbonyl group within a cyclic ether framework. The substituents influence its steric and electronic properties, affecting its reactivity, stability, and physical characteristics.

Properties

CAS No.

64971-86-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,6-diethyl-3-methyloxan-2-one

InChI

InChI=1S/C10H18O2/c1-4-8-6-7-10(3,5-2)9(11)12-8/h8H,4-7H2,1-3H3

InChI Key

HTWPALQUZSHECM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C(=O)O1)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-3-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxanone ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-3-methyloxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,6-Diethyl-3-methyloxan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-3-methyloxan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name CAS Number Core Structure Substituents Key Features
2-Methyl-2-ethyl-1,3-dioxolane 126-39-6 1,3-Dioxolane 2-methyl, 2-ethyl 5-membered ring; higher ring strain
6-[(3Z)-hex-3-en-1-yl]oxan-2-one 68959-28-4 Oxan-2-one 6-(3Z-hexenyl) Unsaturated side chain; increased reactivity
2-Methoxy-2-methylthiolan-3-one 129314-86-9 Thiolan-3-one 2-methoxy, 2-methyl Sulfur-containing ring; altered polarity
2-Methyl-1,3-dioxolane 497-26-7 1,3-Dioxolane 2-methyl Smaller ring; lower steric hindrance

Physical and Chemical Properties

  • Ring Stability : The six-membered oxan-2-one core (3,6-Diethyl-3-methyloxan-2-one) is more stable than five-membered analogs like 1,3-dioxolanes due to reduced ring strain .
  • Reactivity : Unsaturated analogs like 6-[(3Z)-hex-3-en-1-yl]oxan-2-one exhibit higher reactivity toward hydrogenation or oxidation due to the alkene group, unlike the fully saturated ethyl/methyl substituents in the target compound .

Key Research Findings

  • Steric Effects: Bulkier substituents (e.g., 3,6-diethyl) reduce conformational flexibility, as observed in cyclohexanone derivatives () .
  • Thermal Stability: Six-membered rings generally exhibit higher thermal stability than five-membered counterparts, as seen in dioxolane vs. oxanone comparisons .
  • Synthetic Challenges: Multi-substituted cyclic ketones often require precise stoichiometry and catalysts to avoid side products, as noted in hydrogenation studies () .

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